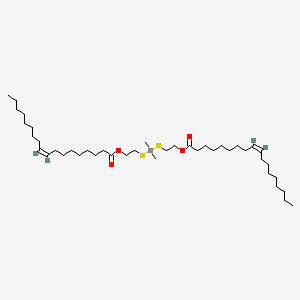
(Dimethylstannylene)bis(thioethylene) dioleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylstannylene)bis(thioethylene) dioleate is a chemical compound with the molecular formula C42H80O4S2Sn. It is known for its unique structure, which includes tin (Sn) atoms bonded to thioethylene and dioleate groups.
Preparation Methods
The synthesis of (dimethylstannylene)bis(thioethylene) dioleate typically involves the reaction of dimethyltin dichloride with thioethylene and dioleate precursors. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
(Dimethylstannylene)bis(thioethylene) dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The thioethylene and dioleate groups can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dimethylstannylene)bis(thioethylene) dioleate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biocidal agent.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes .
Mechanism of Action
The mechanism of action of (dimethylstannylene)bis(thioethylene) dioleate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar compounds to (dimethylstannylene)bis(thioethylene) dioleate include:
Dimethyltin dichloride: A precursor used in its synthesis.
Tributyltin oxide: Another organotin compound with biocidal properties.
Dioctyltin dichloride: Used in similar industrial applications.
What sets this compound apart is its unique combination of thioethylene and dioleate groups, which confer specific chemical and biological properties .
Properties
CAS No. |
67859-63-6 |
|---|---|
Molecular Formula |
C42H80O4S2Sn |
Molecular Weight |
831.9 g/mol |
IUPAC Name |
2-[dimethyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C20H38O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*9-10,23H,2-8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
MFXDUVSSNLTXGV-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















